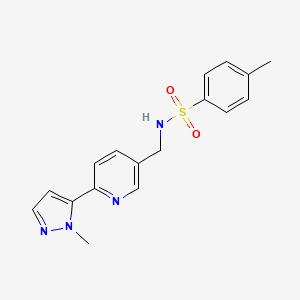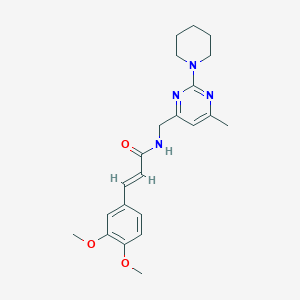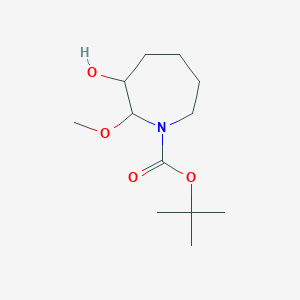![molecular formula C19H22N2O4 B2524724 2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1356816-36-8](/img/structure/B2524724.png)
2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid" is a complex molecule that appears to be related to various research areas, including organic synthesis, coordination chemistry, and crystallography. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes that require careful planning and execution. The preparation of enantiomerically pure 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, as reported in one study, involves a 6- to 7-step process with moderate overall yields . This suggests that the synthesis of our target compound, which contains a cyclohexyl moiety as part of its structure, could also be achieved through a multi-step synthetic route, potentially involving the formation of a cyclohexyl-containing intermediate similar to those described.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and interaction with other molecules. The crystal structures of related compounds, such as (2-carboxyphenoxy)acetic acid, have been determined by X-ray diffraction, revealing extended one-dimensional polymers formed through hydrogen bonding . This information can be extrapolated to hypothesize that the target compound may also exhibit significant hydrogen bonding, potentially affecting its solubility, crystallinity, and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For instance, 2-cyano-2-(hydroxyimino)acetic acid has been shown to be an effective ligand for metal ions like Cu2+ and Ni2+, forming stable dimeric complexes . This indicates that the cyano and oxime groups in our target compound may also participate in coordination chemistry, potentially leading to the formation of metal complexes. Additionally, the presence of an amino group in the target compound suggests potential for further reactions, such as amide bond formation or participation in hydrogen bonding networks.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and reactivity are influenced by the molecular structure. The studies on related compounds provide insights into how the functional groups present in our target compound might behave. For example, the hydrogen bonding capability of carboxylic acids can lead to the formation of dimers or polymers, which could affect the melting point and solubility . The presence of a cyano group could also influence the compound's dipole moment and reactivity towards nucleophiles .
Scientific Research Applications
Organic Synthesis and Coordination Chemistry
Synthesis and Characterization of Metal Complexes A study by Ikram et al. (2015) discusses the synthesis of Schiff base ligands from amino acid derivatives, which are then reacted with metal ions to produce compounds with potential antioxidant and xanthine oxidase inhibitory activities. This work exemplifies the chemical versatility of compounds structurally related to the given chemical formula, demonstrating their utility in producing metal complexes with significant biological activities. The zinc complex, in particular, showed notable inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism and associated with diseases like gout and hyperuricemia (Ikram et al., 2015).
Phloretic Acid as a Renewable Building Block Research by Trejo-Machin et al. (2017) explores the use of phloretic acid, a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study highlights the potential of naturally occurring phenolic compounds in material science for the development of sustainable polymers with a wide range of applications, indicating the broader applicability of compounds related to the given chemical formula in the synthesis of advanced materials (Trejo-Machin et al., 2017).
Material Science and Polymer Chemistry
Development of Polybenzoxazine Materials The work by Trejo-Machin et al. also demonstrates the synthesis of bio-based benzoxazine monomers from renewable phloretic acid, leading to the creation of materials with suitable thermal and thermo-mechanical properties for various applications. This emphasizes the role of complex organic molecules in the development of new, environmentally friendly materials with potential applications in coatings, adhesives, and composites (Trejo-Machin et al., 2017).
Biochemistry and Medicinal Chemistry
Inhibitory Studies on Xanthine Oxidase The inhibitory effect of zinc complexes on xanthine oxidase, as discussed by Ikram et al., suggests the potential for developing novel therapeutic agents from complex organic molecules. The structural insights and molecular modeling studies from this research could inform the design of new drugs targeting metabolic disorders, showcasing the importance of such compounds in medicinal chemistry (Ikram et al., 2015).
properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(16-8-3-2-4-9-16)19(24)15(12-20)11-14-7-5-6-10-17(14)25-13-18(22)23/h5-7,10-11,16H,2-4,8-9,13H2,1H3,(H,22,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEIUHQURITCTI-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)
![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)
![2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2524646.png)
![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)
![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)
![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)
![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)

